N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride
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Overview
Description
N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidinylmethyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride typically involves multiple steps, starting with the formation of the triazole ring One common method is the reaction of an appropriate hydrazine derivative with a nitrile under acidic conditions to form the triazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its triazole ring is particularly useful in the design of enzyme inhibitors.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.
Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways, signaling pathways, or other biological processes. Its precise mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A solvent with a similar pyrrolidinylmethyl group.
Triazole derivatives: Other triazole compounds with different substituents.
Carboxamide derivatives: Compounds with carboxamide groups but different core structures.
Uniqueness: N-Methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide; dihydrochloride is unique due to its combination of a triazole ring, a pyrrolidinylmethyl group, and a carboxamide group. This combination provides distinct chemical and biological properties that differentiate it from other compounds.
Properties
IUPAC Name |
N-methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.2ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;;/h6-7,11H,2-5H2,1H3,(H,10,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYACBFPTNTUVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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